molecular formula C12H25BrS B1383429 12-Bromo-1-dodecanethiol CAS No. 176109-91-4

12-Bromo-1-dodecanethiol

Cat. No. B1383429
CAS RN: 176109-91-4
M. Wt: 281.3 g/mol
InChI Key: GQIVVUUQQAXEMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

12-Br-1-DT is synthesized through a variety of methods, including the use of bromine, a halogen element, and a variety of organic compounds. A study by Rharmili et al. provides a detailed synthesis process, where the 12-bromo-dodecyl chain adopts an all-trans conformation apart from the gauche terminal C—C—C—Br fragment .


Molecular Structure Analysis

The molecular formula of 12-Bromo-1-dodecanethiol is C12H25BrS . The structure of the compound includes a 12-carbon chain with a bromine atom attached to one end and a thiol group (-SH) attached to the other .


Chemical Reactions Analysis

12-Bromo-1-dodecanethiol is used in various scientific applications, including the study of biochemical and physiological effects, and its use in lab experiments. It plays a significant role in the formation and quality of self-assembled monolayers.


Physical And Chemical Properties Analysis

The molecular weight of 12-Bromo-1-dodecanethiol is approximately 281.3 g/mol. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Thiol- and Disulfide-Based Stimulus-Responsive Materials

Thiol groups, such as those present in 12-Bromo-1-dodecanethiol, can be incorporated into polymers to produce stimulus-responsive materials. These materials have applications in biomedical fields, such as drug delivery, where they can respond to changes in the environment, like pH or temperature, to release therapeutic agents .

Safety and Hazards

The safety data sheet for a similar compound, 1-Dodecanethiol, indicates that it causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

12-bromododecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25BrS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIVVUUQQAXEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Bromododecane-1-thiol

Synthesis routes and methods

Procedure details

Alternations to the referenced procedure include the substitution of S-12-(2,5-dihydroxyphenyl)dodecyl ethanethioate with CH3(CO)S(CH2)12Br and K2CO3 for concentrated HCl, the reaction time was reduced from 12 h to 5 h and the product was purified by sublimation (−20° C. cold finger, 0.5 mmHg, 70° C. oil bath). Yield; 3.47 g, 12.32 mmol, 89%; 1H NMR (400.09 MHz, CDCl3) δ (ppm); 3.40 (t, 2H, 3JH—H=7.2 Hz, BrCH2), 2.51 (dt, 2H, 3JH—H=7.2 Hz, HSCH2), 1.84 (quintet, 2H, 3JH—H=7.2 Hz, BrCH2CH2), 1.60 (quintet, 2H, 3JH—H=7.2 Hz, HSCH2CH2), 1.44-1.26 (m, 17H, CH2 and SH t, 3JH—H=7.6 Hz). 13C NMR (100.60 MHz, CDCl3) δ (ppm); 45.14, 34.01, 32.80, 32.61, 29.45, 29.03, 28.85, 28.72, 28.33, 28.14, 26.84, 24.62.
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CH3(CO)S(CH2)12Br
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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